Span 40

Topical drug delivery Organogel rheology Controlled release

Select Span 40 (Sorbitan Monopalmitate) for its distinctive C16 palmitate chain—delivering greater emulsion stability than shorter-chain Span 20 and avoiding the rigidity and slower release of longer-chain Span 60. With an HLB of 6.7 and a sharp melting point (46–47 °C), it enables predictable Fickian diffusion from organogels, 98.2% paclitaxel encapsulation in niosomes (~133 nm), and >80% partial coalescence in anhydrous milkfat foams. FDA GRAS, EU E495 approved. Ensure formulation precision—do not substitute indiscriminately.

Molecular Formula C22H42O6
Molecular Weight 402.6 g/mol
CAS No. 5050-91-9
Cat. No. B10781940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpan 40
CAS5050-91-9
Molecular FormulaC22H42O6
Molecular Weight402.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O
InChIInChI=1S/C22H42O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(25)27-17-19(24)22-21(26)18(23)16-28-22/h18-19,21-24,26H,2-17H2,1H3/t18-,19+,21+,22+/m0/s1
InChIKeyIYFATESGLOUGBX-YVNJGZBMSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble at temperatures above its melting point in ethanol, methanol, ether, ethyl acetate, aniline, toluene, dioxane, petroleum ether and carbon tetrachloride. Insoluble in cold water but dispersible in warm water

Span 40 (Sorbitan Monopalmitate) Technical Baseline: HLB, Thermal Profile, and Regulatory Status


Span 40 (CAS 5050-91-9, 26266-57-9), chemically sorbitan monopalmitate, is a non-ionic lipophilic surfactant belonging to the sorbitan ester (Span) class . It is a waxy solid at ambient temperature with a defined melting point of 46–47 °C and a hydrophilic–lipophilic balance (HLB) of 6.7, making it an effective water-in-oil (W/O) emulsifier [1]. The C16 saturated fatty acid chain differentiates it from other Span variants (e.g., Span 20 with C12 laurate, Span 60 with C18 stearate, Span 80 with C18:1 oleate) and dictates its specific performance in stabilizing emulsions and vesicles . Span 40 is generally recognized as safe (GRAS) by the FDA (21 CFR 172.842) and has an established acceptable daily intake (ADI) of 0–25 mg/kg body weight [2].

Span 40 vs. Generic Substitutes: Why C16 Chain Length and Thermal Profile Prevent Simple Interchange


Span 40 cannot be arbitrarily substituted with other sorbitan esters (e.g., Span 20, Span 60, Span 80) due to pronounced differences in hydrophobic chain length, HLB, and thermal behavior that directly impact formulation performance [1]. The C16 palmitate chain of Span 40 confers intermediate properties: it offers greater emulsion stability than the shorter C12 Span 20 in certain systems, yet avoids the excessive rigidity and slower drug release associated with the longer C18 Span 60 [2]. Its distinct melting point (~46 °C) also influences its crystallization behavior in solid lipid matrices and its interaction with biological membranes, making it a uniquely tunable excipient for specific drug delivery and food stabilization applications [3]. Procurement decisions based solely on HLB or cost without considering these molecular and functional divergences risk formulation failure, suboptimal release kinetics, or compromised product stability [2].

Span 40 Evidence Guide: Head-to-Head Quantitative Differentiation in Drug Delivery and Food Emulsions


Span 40 Soy-Gels for Topical Drug Delivery: Reduced Viscosity and Fickian Diffusion vs. Span 60

In a comparative study of soy-based organogels for topical paracetamol delivery, Span 40-based gels exhibited significantly lower viscosity and higher flexibility than Span 60-based gels [1]. This translated into improved drug diffusion, with pure Fickian release observed for the 18% w/v Span 40 gel, whereas Span 60 gels predominantly followed non-Fickian diffusion [1].

Topical drug delivery Organogel rheology Controlled release

Span 40 Niosomes: High Paclitaxel Entrapment Efficiency (98.2%) and Size Reduction via Sonication

Optimization studies on Span 40 niosomes for paclitaxel encapsulation demonstrated an exceptionally high entrapment efficiency of 98.2% (w/w 3.64%) with a monodisperse particle size of 133 ± 6.01 nm after probe sonication [1]. The study further showed that increasing Span 40–cholesterol content decreased zeta potential and slowed drug release at 24 hours [1].

Niosomes Paclitaxel delivery Vesicle engineering

Span 40 vs. Span 20/80: Superior Whipping and Foam Stability via Dense Fat Crystal Matrix (Df > 1.8)

In anhydrous milkfat-based aerated emulsions, Span 40 and Span 60 (high-melting) significantly outperformed Span 20 and Span 80 (low-melting) in promoting desirable partial coalescence of fat globules during whipping [1]. Span 40 specifically enhanced the fat crystal matrix, forming dense (Df > 1.8) and spot-like crystals (5–10 µm) that reduced interfacial film strength, leading to >80% partial coalescence at ≥0.5% addition [1].

Aerated emulsions Fat crystallization Food foams

Span 40 Application Scenarios: Where Quantitative Evidence Drives Formulation Success


Topical Organogels for Controlled Drug Release

Based on the evidence that Span 40 organogels exhibit 10-fold lower viscosity and Fickian drug diffusion [1], formulators can design topical semi-solid matrices for drugs like NSAIDs or local anesthetics where predictable, diffusion-driven release is required. Span 40 is the preferred gelator over Span 60 when lower viscosity and more consistent release kinetics are critical.

Niosomal Vesicles for Hydrophobic Anticancer Agents

The ability of Span 40 niosomes to encapsulate paclitaxel at 98.2% efficiency with a narrow size distribution (~133 nm) makes it a first-line candidate for developing niosomal formulations of poorly water-soluble chemotherapeutics [2]. Its intermediate chain length offers a balance between membrane fluidity and stability, potentially improving drug retention compared to shorter-chain Spans [3].

Stabilization of Whipped Dairy and Non-Dairy Toppings

Span 40's demonstrated capacity to promote >80% partial coalescence in anhydrous milkfat emulsions directly translates to industrial value in aerated food products [4]. When a stable, heat-resistant foam is required (e.g., in UHT-processed whipped cream or coffee creamers), Span 40 provides the necessary fat crystal-membrane interactions that low-melting Span 20 or 80 cannot achieve.

Cryo-TEM Compatible Vesicle Engineering

The finding that probe sonication irreversibly reduces Span 40 niosome size to the ~130 nm range while maintaining high drug loading [2] is particularly valuable for researchers requiring monodisperse, sub-200 nm vesicles for imaging (e.g., cryo-TEM) or for achieving enhanced permeability and retention (EPR) effects in tumor targeting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Span 40

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.